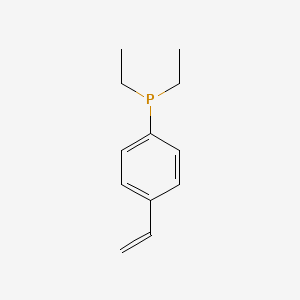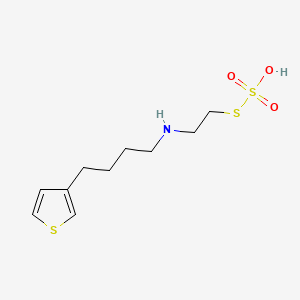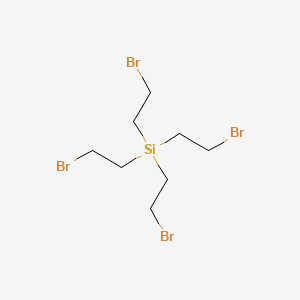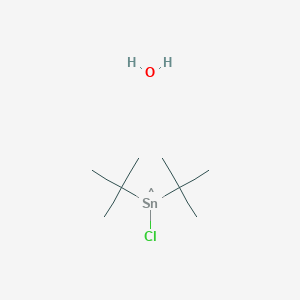
CID 72820188
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 72820188 is a chemical compound with unique properties and applications in various scientific fields
Métodos De Preparación
Selection of Raw Materials: The synthesis begins with the selection of appropriate raw materials, which are chosen based on the desired chemical structure of CID 72820188.
Reaction Conditions: The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the efficient formation of the compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
CID 72820188 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound, typically using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
CID 72820188 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: This compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 72820188 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
CID 72820188 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 12345678: This compound shares a similar chemical structure but differs in its reactivity and applications.
CID 87654321: While structurally related, this compound has distinct biological activities and uses.
Propiedades
Fórmula molecular |
C8H20ClOSn |
|---|---|
Peso molecular |
286.41 g/mol |
InChI |
InChI=1S/2C4H9.ClH.H2O.Sn/c2*1-4(2)3;;;/h2*1-3H3;1H;1H2;/q;;;;+1/p-1 |
Clave InChI |
YZLYYLCWNIHNSE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)[Sn](C(C)(C)C)Cl.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



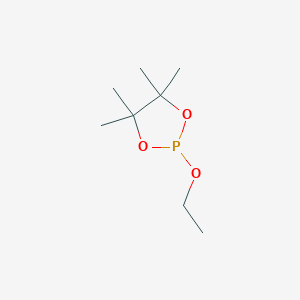
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

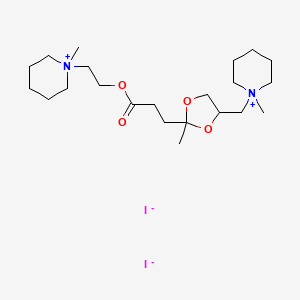
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
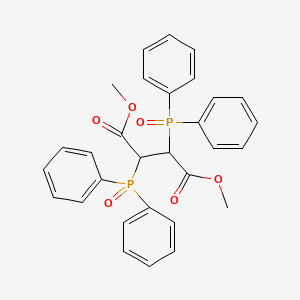
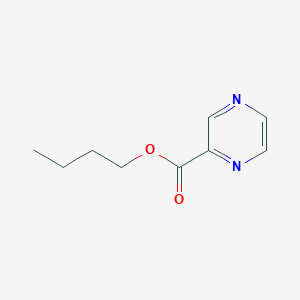

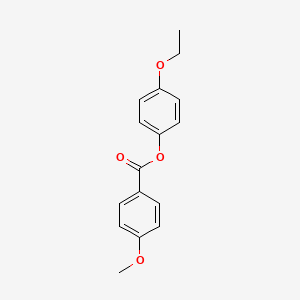
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
